Hexyl methanesulfonate

Beschreibung

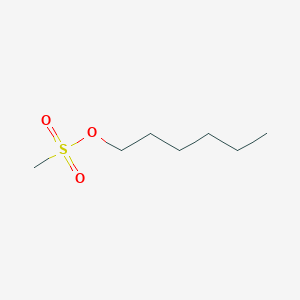

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

hexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIRDRHUUFRHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501076 | |

| Record name | Hexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-50-6 | |

| Record name | Hexyl mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl mesylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N367C6YQY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hexyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl methanesulfonate (B1217627) (HMS) is an organic chemical compound belonging to the class of alkyl sulfonates. It is the ester of hexanol and methanesulfonic acid. As an alkylating agent, hexyl methanesulfonate holds significance in the fields of organic synthesis and toxicology, particularly in the context of drug development where it can be present as a genotoxic impurity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, and its biological effects, with a focus on its mechanism of action as a DNA alkylating agent. Detailed experimental protocols and data are presented to aid researchers in their understanding and handling of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow oil at room temperature. Its key chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | --INVALID-LINK-- |

| Synonyms | n-Hexyl mesylate, Methanesulfonic acid hexyl ester | --INVALID-LINK-- |

| CAS Number | 16156-50-6 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₆O₃S | --INVALID-LINK-- |

| Molecular Weight | 180.27 g/mol | --INVALID-LINK-- |

| SMILES | CCCCCCOS(=O)(=O)C | --INVALID-LINK-- |

| InChI | InChI=1S/C7H16O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 | --INVALID-LINK-- |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow oil | --INVALID-LINK-- |

| Boiling Point | 90 °C at 2 mmHg | --INVALID-LINK-- |

| Density | 1.06 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.4320-1.4360 | --INVALID-LINK-- |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate (B1210297) and methanol. | --INVALID-LINK-- |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized by the esterification of 1-hexanol (B41254) with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Materials:

-

1-Hexanol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-hexanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Reactivity

The primary reactivity of this compound stems from the good leaving group ability of the mesylate anion (CH₃SO₃⁻). This makes it an effective alkylating agent, capable of transferring the hexyl group to various nucleophiles.

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | t | 2H | -O-CH₂ -CH₂- |

| ~3.0 | s | 3H | CH₃-S- |

| ~1.7 | p | 2H | -O-CH₂-CH₂ -CH₂- |

| ~1.3 | m | 6H | -(CH₂)₃-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

Note: This is a predicted spectrum and actual chemical shifts may vary.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| 1360-1340 | Strong | S=O stretch (asymmetric) |

| 1180-1160 | Strong | S=O stretch (symmetric) |

| 1000-960 | Strong | S-O-C stretch |

Biological Activity and Mechanism of Action

Genotoxicity and DNA Alkylation

Alkyl methanesulfonates are a well-known class of genotoxic compounds. Their toxicity stems from their ability to act as alkylating agents, transferring their alkyl group to nucleophilic sites on DNA bases. The primary target for alkylation is the N7 position of guanine. This DNA damage, if not repaired, can lead to mutations during DNA replication and, consequently, may have carcinogenic effects.

DNA Damage Response (DDR) Pathway

The introduction of alkyl adducts on DNA triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway aims to repair the damage or, if the damage is too extensive, induce programmed cell death (apoptosis) to prevent the propagation of mutations. Key proteins involved in the DDR include ATM, ATR, CHK1, CHK2, and p53.

Hexyl Methanesulfonate: A Technical Guide on its Potential Anticancer Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential anticancer applications of Hexyl methanesulfonate (B1217627) based on the current understanding of its chemical class. There is limited publicly available research specifically on the anticancer properties of Hexyl methanesulfonate. Therefore, much of the information presented is extrapolated from the well-established characteristics of alkylating agents and alkyl sulfonates. Further empirical research is required to validate these potential applications.

Introduction

Core Concepts: The Alkylating Agent Family

Alkylating agents are a broad category of anticancer drugs that are classified based on their chemical structure.[3] The unifying feature of these agents is their ability to introduce alkyl groups into nucleophilic sites on other molecules, most notably the DNA bases within a cell.

General Mechanism of Action

The primary mechanism of action for alkylating agents involves the induction of DNA damage.[2] This process can be summarized in the following steps:

-

Alkylation of DNA Bases: Alkylating agents, through a chemical reaction, form covalent bonds with electron-rich atoms in the DNA molecule. The N7 position of guanine (B1146940) is the most common site of alkylation, though other bases and the phosphate (B84403) backbone can also be targeted.[4]

-

Consequences of DNA Alkylation:

-

DNA Strand Breakage: The alkylated base can be excised by DNA repair enzymes, leading to single-strand breaks.

-

Cross-linking: Bifunctional alkylating agents can react with two different DNA sites, leading to intrastrand or interstrand cross-links. Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, which is essential for both replication and transcription.[2][4]

-

Miscoding: The presence of an alkyl group on a DNA base can lead to abnormal base pairing during DNA replication, resulting in mutations.

-

The culmination of this DNA damage is the activation of cell cycle checkpoints and, ultimately, the induction of programmed cell death (apoptosis).[5]

Potential Anticancer Applications of this compound

Based on its classification as an alkyl sulfonate, this compound is predicted to function as a monofunctional alkylating agent. While specific cancer types sensitive to HMS have not been identified, alkylating agents, in general, are used to treat a wide variety of malignancies, including:

-

Leukemias and lymphomas[2]

-

Sarcomas

-

Brain cancers

-

Breast and ovarian cancers

-

Lung cancer

Further research is necessary to determine if this compound exhibits selective toxicity toward specific cancer cell lines.

Quantitative Data Summary

As of the latest literature review, there is no publicly available quantitative data on the anticancer activity of this compound. The following tables are provided as templates for researchers to populate as data becomes available.

Table 1: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |

| e.g., MCF-7 (Breast) | Data not available | Data not available | e.g., MTT Assay | N/A |

| e.g., A549 (Lung) | Data not available | Data not available | e.g., MTT Assay | N/A |

| e.g., U87 (Glioblastoma) | Data not available | Data not available | e.g., MTT Assay | N/A |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Reference |

| e.g., A549 Xenograft | Data not available | Data not available | Data not available | N/A |

| e.g., Patient-Derived Xenograft (PDX) | Data not available | Data not available | Data not available | N/A |

Postulated Signaling Pathways

The cytotoxic effects of alkylating agents like this compound are expected to trigger a cascade of intracellular signaling pathways in response to DNA damage.

DNA Damage Response (DDR) Pathway

The presence of alkylated DNA adducts activates the DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by sensor proteins that recognize DNA lesions, which in turn activate transducer kinases such as ATM and ATR. These kinases then phosphorylate a multitude of downstream effector proteins, leading to:

-

Cell Cycle Arrest: To allow time for DNA repair, the DDR pathway can induce cell cycle arrest at the G1/S and G2/M checkpoints.[5] This is often mediated by the p53 tumor suppressor protein.

-

DNA Repair: The cell will attempt to repair the DNA damage through various mechanisms, such as base excision repair (BER) and nucleotide excision repair (NER).

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway will initiate apoptosis.

Caption: Postulated DNA Damage Response Pathway initiated by this compound.

Experimental Protocols

The following are generalized protocols for assessing the anticancer potential of a novel alkylating agent like this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve HMS).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (B145695) (70%, ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture dishes and treat them with this compound at a specific concentration (e.g., the IC50 value) for a defined period. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and generate histograms to visualize the cell cycle distribution.

Conclusion and Future Directions

This compound, as a member of the alkyl sulfonate class, holds theoretical potential as an anticancer agent. Its presumed mechanism of action via DNA alkylation is a well-established strategy in cancer therapy. However, the lack of specific preclinical and clinical data for this compound underscores the need for comprehensive investigation.

Future research should focus on:

-

In vitro screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines to identify potential cancer types for further investigation.

-

Mechanism of action studies: Confirming the DNA alkylating activity of this compound and elucidating its impact on specific DNA damage response and apoptotic pathways.

-

In vivo efficacy studies: Evaluating the antitumor activity of this compound in relevant animal models, such as xenografts and patient-derived xenografts.

-

Toxicity profiling: Assessing the safety profile of this compound in preclinical models.

The generation of robust preclinical data will be crucial in determining whether this compound or its derivatives warrant further development as novel anticancer therapeutics.

References

- 1. Alkyl sulfonate - Wikipedia [en.wikipedia.org]

- 2. Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy [int.livhospital.com]

- 3. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. Cytotoxic, cell cycle, and chromosomal effects of methylxanthines in human tumor cells treated with alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexyl Methanesulfonate: A Comprehensive Technical Guide for Organic Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl methanesulfonate (B1217627), a member of the sulfonate ester class of compounds, serves as a potent alkylating agent in organic synthesis. Its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) anion, facilitating the introduction of a hexyl group onto a variety of nucleophilic substrates. This technical guide provides an in-depth overview of hexyl methanesulfonate, encompassing its synthesis, physical and chemical properties, reactivity as an alkylating agent, and its applications, particularly within the realm of pharmaceutical development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required for its effective use.

Introduction

Alkylating agents are fundamental reagents in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Among these, alkyl methanesulfonates (mesylates) are widely employed due to their high reactivity and the stability of the resulting methanesulfonate leaving group. This compound, specifically, is a valuable reagent for introducing a six-carbon linear alkyl chain, a common motif in pharmacologically active molecules and functional materials.

The primary role of this compound in organic chemistry is that of a hexylating agent . The electron-withdrawing nature of the methanesulfonyl group polarizes the C-O bond, rendering the α-carbon of the hexyl group highly electrophilic and susceptible to nucleophilic attack. The subsequent departure of the resonance-stabilized methanesulfonate anion drives the reaction forward. This guide will explore the synthesis and utility of this versatile reagent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its safe handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₃S | [1] |

| Molecular Weight | 180.27 g/mol | [1] |

| CAS Number | 16156-50-6 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 90 °C / 2 mmHg | [3] |

| Purity | >96.0% (GC) | [3] |

| Storage Temperature | Room temperature, sealed in dry conditions | [2] |

Synthesis of this compound

This compound is readily prepared from the corresponding alcohol, n-hexanol, by reaction with methanesulfonyl chloride in the presence of a base.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures[2]:

Materials:

-

n-Hexanol

-

Methanesulfonyl chloride

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of n-hexanol (1.0 eq) in dichloromethane, add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Reactivity as an Alkylating Agent

This compound is an effective electrophile in Sₙ2 reactions with a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the mesylate leaving group.

Caption: General Sₙ2 alkylation mechanism.

Alkylation of Amines

Primary and secondary amines can be readily alkylated by this compound to furnish the corresponding N-hexylamines. Over-alkylation to form quaternary ammonium (B1175870) salts can occur, particularly with primary amines, and may require careful control of stoichiometry. A patent describes the synthesis of 6-((tert-butoxycarbonyl) amino) this compound and its subsequent use in reactions, highlighting its utility in the alkylation of amino groups in protected amino acids[4].

Alkylation of Thiols

Thiols are excellent nucleophiles and react efficiently with this compound to produce hexyl thioethers. This reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Alkyl sulfonates are known to react with protein-sulfhydryl groups[5].

Alkylation of Carboxylates

Carboxylate anions, generated by the deprotonation of carboxylic acids with a suitable base, can be alkylated with this compound to yield hexyl esters. This method provides an alternative to Fischer esterification, particularly when acid-sensitive functional groups are present in the carboxylic acid.

Alkylation of Other Nucleophiles

This compound can also be used to alkylate other nucleophiles, such as azides and cyanides, to introduce the hexyl group. For instance, reaction with sodium azide (B81097) would yield hexyl azide, a precursor for the synthesis of hexylamines via reduction or for use in click chemistry. Similarly, reaction with sodium cyanide would produce heptanenitrile.

Applications in Drug Development

The introduction of a hexyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. The lipophilicity conferred by the hexyl chain can enhance membrane permeability and influence protein-ligand binding.

This compound has been identified as a potential anticancer agent, with the ability to cross the blood-brain barrier[3]. This suggests its potential in the development of therapies for central nervous system malignancies. The mechanism of action is likely related to its ability to alkylate biological nucleophiles, such as DNA, leading to cytotoxicity in rapidly dividing cancer cells[6].

Furthermore, this compound is a known impurity in the synthesis of certain pharmaceuticals, such as Dabigatran etexilate mesylate, and its levels are carefully monitored due to its potential mutagenicity. This underscores the importance of understanding its reactivity and having robust analytical methods for its detection.

Comparison with Other Alkylating Agents

This compound offers several advantages over other hexylating agents, such as hexyl halides.

| Feature | This compound | Hexyl Halides (Br, I) |

| Reactivity | Generally more reactive | Less reactive (I > Br) |

| Leaving Group | Excellent (stable mesylate anion) | Good (halide anions) |

| Byproducts | Water-soluble salts (e.g., triethylammonium mesylate) | Water-soluble salts (e.g., NaBr, NaI) |

| Synthesis | Readily prepared from the alcohol | Typically prepared from the alcohol |

The higher reactivity of this compound can lead to faster reaction times and milder reaction conditions. The byproducts of alkylation reactions with this compound are often easily removed by aqueous workup.

Experimental Workflows and Signaling Pathways

Typical Experimental Workflow for Alkylation

Caption: A typical workflow for an alkylation reaction.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a hexyl group in a variety of organic transformations. Its straightforward synthesis, high reactivity, and the clean nature of its reactions make it a valuable tool for synthetic chemists in both academic and industrial settings. In the context of drug development, its potential as a bioactive molecule and its role as a process impurity highlight the importance of a thorough understanding of its chemical properties and reactivity. This guide has provided a comprehensive overview to aid researchers in the safe and effective utilization of this compound in their synthetic endeavors.

References

- 1. This compound | C7H16O3S | CID 12517373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. N-Boc-N-methylethylenediamine | 121492-06-6 | Benchchem [benchchem.com]

- 4. WO2018151301A1 - Method for identifying potential drug target protein useful for development of antibody drug, and method for producing antibody directed against target protein - Google Patents [patents.google.com]

- 5. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide on the Solubility and Stability of Hexyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of hexyl methanesulfonate (B1217627), focusing on its solubility in various media and its stability under different environmental conditions. Due to the limited publicly available data specifically for hexyl methanesulfonate, this guide incorporates data from closely related short-chain alkyl methanesulfonates to provide valuable estimations. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided for key methodologies.

Solubility of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. While specific quantitative solubility data for this compound is scarce, its general solubility profile can be inferred from its structure and data on analogous compounds. As a moderately long-chain alkyl ester of a strong acid, it is expected to have low aqueous solubility and good solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Water | Chloroform | Ethyl Acetate | Methanol |

| This compound | No data available | Soluble | Slightly Soluble | Slightly Soluble |

| Methyl Methanesulfonate | Highly soluble[1] | Miscible | Miscible | Miscible |

| Ethyl Methanesulfonate | Soluble | Miscible | Miscible | Miscible |

Table 2: Estimated Aqueous Solubility of Alkyl Methanesulfonates

| Compound | Estimated Aqueous Solubility | Method |

| This compound | Low | Estimation based on increasing alkyl chain length |

| Butyl Methanesulfonate | Sparingly soluble | General trend observation |

| Ethyl Methanesulfonate | Soluble | Experimental observation |

| Methyl Methanesulfonate | Highly soluble[1] | Experimental observation |

Stability of this compound

The chemical stability of an active pharmaceutical ingredient (API) is a crucial factor for its safe and effective use. The primary degradation pathway for this compound is expected to be hydrolysis of the ester bond. Its stability is therefore highly dependent on pH, temperature, and the presence of enzymatic activity.

Hydrolytic Stability

Table 3: Hydrolytic Stability Data for Related Alkyl Methanesulfonates

| Compound | Condition | Half-life (t½) | Reference |

| Methyl Methanesulfonate | Water, 25°C | 4.56 hours | [3] |

| Methyl Methanesulfonate | Water, 20°C | 77 hours | [3] |

| Secondary Alkyl Mesylates | Water, 25°C | Rate constants determined | [2] |

Thermal Stability

Information on the thermal stability of this compound is limited. Generally, sulfonate esters are considered to be relatively stable compounds. Studies on the thermal decomposition of metal methanesulfonates show onsets of mass loss above 400°C, although this is for the ionic salts and not the covalent esters.[5][6] A study on the thermal decomposition of a waste linear alkylbenzene sulfonate indicated decomposition occurring at temperatures between 200-300°C. This range is more likely to be representative for an organic ester like this compound.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, based on established guidelines such as the OECD Guideline for the Testing of Chemicals 105 and the ICH Q1A (R2) guideline.[7][8][9][10]

Protocol for Determining Aqueous Solubility (Shake-Flask Method - OECD 105)

-

Objective: To determine the saturation concentration of this compound in water at a given temperature.

-

Materials:

-

This compound (of known purity)

-

Deionized water (high purity)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical method for quantification (e.g., HPLC-UV or GC-MS)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess solid should be visible.

-

Place the flask in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the flask for a sufficient period to reach equilibrium (e.g., 24 to 48 hours). A preliminary study may be needed to determine the time to reach equilibrium.

-

After equilibration, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension at the same temperature to separate the undissolved solid.

-

Carefully withdraw a sample from the clear supernatant.

-

Dilute the sample as necessary and analyze the concentration of this compound using a validated analytical method.

-

Repeat the determination at least in triplicate.

-

-

Data Analysis: The aqueous solubility is reported as the mean concentration from the replicate determinations, typically in mg/L or g/100 mL.

Protocol for Stability Testing: Hydrolysis as a Function of pH (ICH Q1A)

-

Objective: To evaluate the hydrolytic stability of this compound across a range of pH values.

-

Materials:

-

This compound

-

Buffer solutions of known pH (e.g., pH 4, 7, and 9)

-

Constant temperature chambers or water baths

-

Validated stability-indicating analytical method (capable of separating the parent compound from its degradation products).

-

-

Procedure:

-

Prepare solutions of this compound in the different pH buffers at a known concentration.

-

Store the solutions in sealed containers protected from light in constant temperature chambers (e.g., 25°C and 40°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), withdraw an aliquot from each solution.

-

Analyze the samples immediately using the validated stability-indicating analytical method to determine the concentration of this compound and any major degradation products (e.g., hexanol and methanesulfonic acid).

-

Continue the study for a sufficient duration to observe significant degradation (e.g., 10% degradation).

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH and temperature condition.

-

Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics).

-

Calculate the half-life (t½ = 0.693/k) for each condition.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive evaluation of the solubility and stability of a chemical entity like this compound.

Caption: Workflow for Solubility and Stability Assessment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition of metal methanesulfonates in air | Semantic Scholar [semanticscholar.org]

- 7. acri.gov.tw [acri.gov.tw]

- 8. books.google.cn [books.google.cn]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Hexyl Methanesulfonate as an Alkylating Agent: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl methanesulfonate (B1217627) (HMS) is a monofunctional alkylating agent belonging to the alkyl sulfonate class of compounds. While specific research on hexyl methanesulfonate is limited, its mechanism of action can be largely inferred from the well-characterized activities of structurally related compounds, such as busulfan (B1668071) and methyl methanesulfonate (MMS). This technical guide synthesizes the expected chemical and biological behavior of this compound, detailing its role as a DNA alkylating agent, the cellular responses to the damage it induces, and methodologies for its investigation. The information presented herein is intended to provide a foundational understanding for researchers and professionals involved in the study and development of alkylating agents for therapeutic or research purposes.

Introduction to this compound

This compound is an ester of methanesulfonic acid and hexanol.[1] Its chemical structure features a good leaving group, the methanesulfonate moiety, attached to a hexyl chain. This configuration makes it an effective alkylating agent, capable of transferring its hexyl group to nucleophilic sites in biological macromolecules, most notably DNA.[2] Alkylating agents are a cornerstone of cancer chemotherapy and are also valuable tools in molecular biology research for inducing DNA damage and studying cellular repair mechanisms.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are relevant to its handling, storage, and biological activity.

| Property | Value | Reference(s) |

| CAS Number | 16156-50-6 | [4][5][6] |

| Molecular Formula | C7H16O3S | [4][5][6] |

| Molecular Weight | 180.27 g/mol | [4][6] |

| Appearance | Colorless to Pale Yellow Oil/Liquid | [4][5] |

| Boiling Point | 90°C at 2 mmHg | [1][4][5] |

| Density | 1.06 g/cm³ | [4][5] |

| Refractive Index | 1.4320-1.4360 | [4][5] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate (B1210297) and methanol. | [4][5] |

| Storage | Sealed in a dry environment at room temperature. | [4][5] |

Mechanism of Action: DNA Alkylation

The primary mechanism of action of this compound is the alkylation of DNA, a process that covalently attaches the hexyl group to the DNA molecule. This modification disrupts the normal structure and function of DNA, leading to cytotoxicity.

Chemical Reaction Mechanism

This compound is expected to alkylate DNA via a bimolecular nucleophilic substitution (S(_N)2) reaction . This is characteristic of primary alkyl sulfonates.[7] In an S(_N)2 reaction, the rate of reaction is dependent on the concentration of both the alkylating agent and the nucleophile.[8] The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group, resulting in the inversion of stereochemical configuration at that carbon.[9]

The preference for an S(_N)2 mechanism for primary alkyl halides and sulfonates is due to the relatively unhindered nature of the primary carbon, which allows for backside attack by a nucleophile.[8]

Figure 1: SN2 mechanism of DNA alkylation by this compound.

DNA Adduct Formation

The alkylation of DNA by this compound results in the formation of various DNA adducts. The most common site of alkylation for agents of this type is the N7 position of guanine (B1146940) .[10] Alkylation at the N3 position of adenine (B156593) is also a significant outcome.[10] Other potential, though less frequent, sites of alkylation include the O6 position of guanine, and other nitrogen and oxygen atoms on the DNA bases.[7]

The formation of these adducts has significant biological consequences:

-

N7-hexylguanine: This is the major adduct expected. While not directly miscoding, it can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site. This can stall DNA replication and lead to strand breaks.

-

N3-hexyladenine: This adduct is cytotoxic as it can block DNA replication.

-

O6-hexylguanine: This is a highly mutagenic lesion as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.

The relative abundance of these adducts is influenced by the S(_N)2 character of the reaction. S(_N)2 agents tend to favor alkylation of the more nucleophilic nitrogen atoms (like N7 of guanine) over the oxygen atoms.[11]

Cellular Response to this compound-Induced DNA Damage

The formation of DNA adducts by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR) . The DDR aims to repair the damage, but if the damage is too extensive, it can lead to cell cycle arrest and apoptosis (programmed cell death).[12]

DNA Repair Pathways

Several DNA repair pathways are involved in mitigating the effects of alkylation damage:

-

Base Excision Repair (BER): This is the primary pathway for the repair of N7-methylguanine and N3-methyladenine adducts.[13] A DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. The DNA backbone is then incised by an AP endonuclease, the gap is filled by a DNA polymerase, and the strand is sealed by a DNA ligase.

-

Direct Reversal of Damage: The O6-methylguanine adduct can be directly repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). This protein transfers the alkyl group from the guanine to one of its own cysteine residues in a stoichiometric reaction. It is important to note that MGMT is a "suicide" enzyme, as it is not regenerated after this reaction.

-

Mismatch Repair (MMR): The MMR system can recognize the O6-hexylguanine:thymine mispair that arises during DNA replication.[12] However, instead of directly repairing the adduct, the MMR system can initiate a futile cycle of repair attempts that can lead to the formation of double-strand breaks and ultimately cell death.

Signaling Pathways and Cell Fate

The presence of unrepaired DNA adducts and the processing of these lesions by repair pathways can activate signaling cascades that determine the cell's fate. Key signaling proteins involved include the kinases ATM and ATR.

Figure 2: Overview of the DNA damage response to this compound.

Experimental Protocols for Studying this compound's Mechanism

The following are generalized protocols that can be adapted to investigate the mechanism of action of this compound.

Synthesis of this compound

This protocol is based on a published method for the synthesis of this compound.[5]

Materials:

-

Hexanol

-

Dichloromethane (DCM)

-

Methanesulfonyl chloride

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve hexanol (1 equivalent) and triethylamine (1.6 equivalents) in dichloromethane.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.12 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate:petroleum ether = 1:2) to obtain pure this compound.

In Vitro DNA Alkylation Assay

This assay can be used to determine the formation of DNA adducts by this compound.

Materials:

-

Calf thymus DNA (or other purified DNA source)

-

This compound

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

HPLC-MS/MS system

Procedure:

-

Incubate a known concentration of DNA with varying concentrations of this compound in the reaction buffer at 37°C for a defined period.

-

Stop the reaction (e.g., by ethanol (B145695) precipitation of the DNA).

-

Wash the DNA pellet to remove unreacted this compound.

-

Enzymatically digest the alkylated DNA to individual nucleosides.

-

Analyze the resulting mixture of nucleosides by HPLC-MS/MS to identify and quantify the specific DNA adducts formed (e.g., N7-hexylguanine, O6-hexylguanine).[14]

Figure 3: Experimental workflow for in vitro DNA alkylation analysis.

Cell Viability/Cytotoxicity Assay

This assay measures the effect of this compound on the viability of cultured cells. The MTT assay is a common colorimetric method.[15][16]

Materials:

-

Cultured cells (e.g., a cancer cell line)

-

Cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Quantitative Data and Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models could be employed to predict the biological activity of this compound based on its physicochemical properties and the known activities of other alkylating agents.[17][18][19]

Conclusion

This compound is a monofunctional alkylating agent that is presumed to act primarily through an S(_N)2 mechanism, leading to the formation of DNA adducts, predominantly at the N7 position of guanine. The resulting DNA damage triggers cellular repair pathways and the broader DNA damage response, which can ultimately lead to cell cycle arrest and apoptosis. While specific experimental data for this compound is sparse, its mechanism of action can be reliably inferred from the extensive body of research on related alkyl sulfonates. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its chemical and biological properties, which is essential for its potential development and application in research and medicine. Further studies are warranted to precisely quantify its reactivity, adduct profile, and cytotoxic effects.

References

- 1. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Discover and identify unknown alkylation DNA adducts induced by sulfonates using prediction driven -MRM-profiling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | 16156-50-6 [chemicalbook.com]

- 6. This compound | C7H16O3S | CID 12517373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 13. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkylation of DNA In Vivo: Development of Analytical Methodology for Trace Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. fiveable.me [fiveable.me]

discovery and history of Hexyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl methanesulfonate (B1217627) (HMS), a member of the alkyl methanesulfonate ester family, is a chemical compound with increasing relevance in pharmaceutical research and development. While a detailed historical account of its initial discovery is not extensively documented, its synthesis and properties are well-characterized. Primarily known as a potential genotoxic impurity in pharmaceutical products, particularly in active pharmaceutical ingredients (APIs) that use methanesulfonic acid as a counterion, understanding its formation, detection, and chemical characteristics is of paramount importance. This technical guide provides a comprehensive overview of Hexyl methanesulfonate, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its significance in the context of drug safety and quality control.

Chemical and Physical Properties

This compound is the hexyl ester of methanesulfonic acid. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C7H16O3S | [1][2] |

| Molecular Weight | 180.27 g/mol | [1][2][3] |

| CAS Number | 16156-50-6 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Hexyl mesylate, Methanesulfonic acid, hexyl ester | [1][2][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 90°C / 2 mmHg | [4][5] |

| Density | 1.06 g/cm³ | [5] |

| Refractive Index | 1.43 | [5] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (B1210297) | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2][3][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of hexanol with methanesulfonyl chloride in the presence of a base. This reaction is a standard procedure for the formation of sulfonate esters.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

Hexanol (1 equivalent)

-

Triethylamine (B128534) (1.6 equivalents)

-

Methanesulfonyl chloride (1.12 equivalents)

-

Dichloromethane (B109758) (solvent)

-

1 M Hydrochloric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (eluent)

-

Petroleum ether (eluent)

Procedure:

-

Dissolve hexanol (1 eq.) and triethylamine (1.6 eq.) in dichloromethane in a reaction flask.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add methanesulfonyl chloride (1.12 eq.) dropwise to the stirred reaction mixture.

-

Continue stirring the reaction mixture at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring the reaction mixture overnight.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using an eluent mixture of ethyl acetate and petroleum ether (1:2 ratio) to obtain pure this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Significance

Alkyl methanesulfonates, as a class of compounds, are known for their potential as alkylating agents.[6][7] This reactivity is the basis for their mutagenic and carcinogenic properties.[7][8] While much of the early research focused on smaller alkyl esters like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), the principles of their biological activity are relevant to this compound.

The primary significance of this compound in the pharmaceutical industry is its classification as a potential genotoxic impurity (PGI). PGIs are compounds that have the potential to damage DNA and are therefore strictly regulated in drug products. The formation of this compound can occur as a byproduct in drug manufacturing processes where methanesulfonic acid is used as a salt-forming agent and hexanol is present as a solvent or reactant.

Due to these safety concerns, sensitive analytical methods, such as gas chromatography (GC), have been developed to detect and quantify trace levels of this compound in active pharmaceutical ingredients.

Conclusion

This compound, while not having a prominently documented history of discovery, is a well-characterized chemical compound. Its synthesis is straightforward, and its properties are known. The primary focus of current research and regulatory interest lies in its role as a potential genotoxic impurity in pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of its formation, reactivity, and analytical detection is crucial for ensuring the safety and quality of pharmaceutical products. Further research into the specific biological activities and long-term effects of this compound will continue to be an important area of study.

References

- 1. This compound | C7H16O3S | CID 12517373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 16156-50-6 [chemicalbook.com]

- 5. This compound - Starshinechemical [starshinechemical.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

Spectroscopic Analysis of Hexyl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Hexyl Methanesulfonate (B1217627), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and quality control.

Spectroscopic Data Summary

The spectroscopic data for Hexyl Methanesulfonate (C₇H₁₆O₃S, Molecular Weight: 180.27 g/mol ) are summarized below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

A predicted ¹H NMR spectrum of this compound in CDCl₃ solvent shows distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 4.14 | Triplet (t) | 2H | -O-CH₂ -CH₂- |

| 2.93 | Singlet (s) | 3H | CH₃-S(=O)₂- |

| 1.67 | Multiplet (m) | 2H | -O-CH₂-CH₂ - |

| 1.25 | Multiplet (m) | 6H | -(CH₂)₃-CH₃ |

| 0.83 | Triplet (t) | 3H | -CH₂-CH₃ |

Note: This is a predicted spectrum and actual experimental values may vary slightly.

¹³C NMR (Estimated)

Based on typical chemical shifts for alkyl chains and methanesulfonate esters, the estimated ¹³C NMR chemical shifts for this compound are as follows. The carbon attached to the electronegative oxygen atom of the sulfonate group is expected to be the most downfield signal in the alkyl region.

| Chemical Shift (δ) ppm | Assignment |

| ~70 | -O-C H₂- |

| ~38 | C H₃-S(=O)₂- |

| ~31 | -CH₂-C H₂-CH₃ |

| ~29 | -O-CH₂-C H₂- |

| ~25 | -O-CH₂-CH₂-C H₂- |

| ~22 | -C H₂-CH₃ |

| ~14 | -C H₃ |

Note: These are estimated values based on analogous structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkyl) |

| ~1465 | Medium | C-H bending (alkyl) |

| ~1350 & ~1175 | Strong | Asymmetric and symmetric S=O stretching (sulfonate) |

| ~970 | Strong | S-O-C stretching |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions. The fragmentation pattern is consistent with the structure of an alkyl methanesulfonate.

| m/z | Relative Intensity | Assignment |

| 180 | Low | [M]⁺ (Molecular ion) |

| 97 | Moderate | [CH₃SO₃H]⁺ |

| 85 | High | [C₆H₁₃]⁺ (Hexyl cation) |

| 79 | Moderate | [CH₃SO₂]⁺ |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

| 43 | Very High | [C₃H₇]⁺ (Propyl cation - base peak) |

| 29 | High | [C₂H₅]⁺ (Ethyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty beam path.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

Identify and label the major absorption peaks.

-

Compare the peak positions to known correlation charts to assign them to specific functional groups.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., n-hexane or dichloromethane). A typical concentration is around 1 µg/mL.

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Set to scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 20-200).

-

Detector: Ensure the detector is turned on and properly calibrated.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

The GC will separate the components of the sample, and the eluting compounds will enter the MS for ionization and analysis.

-

The MS will continuously scan the specified mass range, generating a mass spectrum for each point in the chromatogram.

-

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Interpret the fragmentation pattern to confirm the structure of the compound.

-

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound.

Caption: General workflow for spectroscopic analysis of a liquid sample.

References

Hexyl Methanesulfonate as a Pharmaceutical Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reference Standards for Genotoxic Impurities

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A significant concern for regulatory bodies and manufacturers alike is the presence of potentially genotoxic impurities (PGIs). PGIs are compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer[1][2]. Due to this risk, their presence in pharmaceuticals is strictly controlled, often to levels at or below a Threshold of Toxicological Concern (TTC)[3]. The TTC represents a daily intake level of a genotoxic impurity that is considered to pose a negligible risk of carcinogenicity[3].

Alkyl methanesulfonates, such as hexyl methanesulfonate (B1217627), are a class of compounds often identified as PGIs[4]. These impurities can arise during the synthesis of APIs, often as byproducts of reactions involving methanesulfonic acid and alcoholic solvents or as residual starting materials. The rigorous control of these impurities necessitates the use of highly characterized reference standards.

A pharmaceutical reference standard is a highly purified compound used as a benchmark for analytical testing. Hexyl methanesulfonate, when used as a reference standard, plays a critical role in:

-

Method Development and Validation: Facilitating the development and validation of sensitive analytical methods required to detect and quantify the impurity at trace levels in the API.

-

Quality Control: Serving as a comparator in routine quality control testing to ensure that batches of the API do not exceed the established safety limits for the impurity.

-

Regulatory Compliance: Demonstrating to regulatory authorities that adequate measures are in place to monitor and control the presence of this PGI.

This technical guide provides an in-depth overview of this compound's role as a pharmaceutical reference standard, covering its synthesis, analytical methodologies for its detection, and its application in a quality control framework.

Synthesis and Characterization of this compound

The availability of a pure reference standard begins with its synthesis and subsequent purification and characterization.

Synthesis Protocol

This compound can be synthesized from hexanol and methanesulfonyl chloride in the presence of a base like triethylamine (B128534).[5]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve hexanol (1 equivalent) and triethylamine (1.6 equivalents) in dichloromethane.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.12 equivalents) dropwise to the cooled solution.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried solution to remove the sodium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica (B1680970) gel column chromatography, eluting with a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., 1:2 v/v)[5].

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

A diagram of the synthesis workflow is presented below.

Physicochemical Properties and Purity

As a reference standard, this compound must be well-characterized with documented physicochemical properties and a high level of purity.

| Property | Value | Reference(s) |

| CAS Number | 16156-50-6 | [5][6][7] |

| Molecular Formula | C7H16O3S | [6][8] |

| Molecular Weight | 180.27 g/mol | [8][9] |

| Appearance | Liquid | [10] |

| Purity (Typical) | ≥96% (GC) | [9][10] |

| Storage | Room temperature, sealed in a dry environment | [7] |

Analytical Methodologies for Quantification

Due to the potential health risks, highly sensitive analytical methods are required to quantify this compound at trace levels in APIs. Gas chromatography is the most common technique employed for this purpose[4].

Gas Chromatography with Flame Ionization Detection (GC-FID)

A validated GC-FID method can be used for the routine quality control of APIs for the presence of this compound.

Experimental Protocol: Quantification of this compound in an API

-

Standard Preparation:

-

Accurately weigh and dissolve the this compound reference standard in a suitable non-polar solvent (e.g., n-hexane) to prepare a stock solution.

-

Perform serial dilutions to create a series of calibration standards at concentrations relevant to the impurity limit.

-

-

Sample Preparation:

-

Accurately weigh a significant amount of the API (e.g., 250 mg) into a vial.

-

Add a known volume of the non-polar solvent.

-

Shake vigorously for several minutes to extract the this compound into the solvent.

-

Allow the phases to separate and use the upper organic layer for analysis.

-

-

GC-FID Analysis:

-

Inject the prepared standard and sample solutions onto the GC system.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the reference standards.

-

Table of GC-FID Method Parameters:

| Parameter | Value | Reference(s) |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) | |

| Column | DB-WAX, 30 m x 0.53 mm, 1.0 µm film thickness | [4] |

| Carrier Gas | Helium or Nitrogen | [4] |

| Flow Rate | 1.5 mL/min | [4] |

| Injection Mode | Splitless, on-column | |

| Injector Temperature | 200°C | |

| Detector Temperature | 250°C | |

| Oven Program | Initial 80°C for 2 min, ramp at 10°C/min to 200°C, hold for 16 min | |

| LOD | 0.25 ppm (relative to 250 mg/mL of API) | |

| LOQ | 0.75 ppm (relative to 250 mg/mL of API) |

The workflow for the analytical testing of an API for this compound is depicted below.

Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For method development, validation, and in cases of out-of-specification results, GC-MS can be used as a confirmatory technique due to its high specificity and sensitivity[11]. The mass spectrum of this compound provides a unique fragmentation pattern that can be used for positive identification.

Quality Control and Risk Management

The control of genotoxic impurities is a key aspect of pharmaceutical quality control and risk management.

Setting Acceptance Criteria

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for setting acceptable limits for PGIs[2][3]. The TTC concept is often applied, which suggests a maximum daily intake of 1.5 µ g/day for a genotoxic impurity is associated with an acceptable cancer risk[3]. This TTC value is then used to calculate the maximum allowable concentration of the impurity in the API, based on the maximum daily dose of the drug.

Risk Assessment and Control Strategy

A risk-based approach should be adopted to manage the potential for this compound contamination.

The logical flow for this risk assessment is outlined below.

References

- 1. asianjpr.com [asianjpr.com]

- 2. sciencescholar.us [sciencescholar.us]

- 3. edqm.eu [edqm.eu]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. This compound | 16156-50-6 [chemicalbook.com]

- 6. [this compound (50 mg)] - CAS [16156-50-6] [store.usp.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C7H16O3S | CID 12517373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. This compound | 16156-50-6 [sigmaaldrich.com]

- 11. Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of Hexyl Methanesulfonate

Introduction

Hexyl methanesulfonate (B1217627), also known as hexyl mesylate, is an alkylating agent and a useful intermediate in organic synthesis.[1] It is formed by the esterification of 1-hexanol (B41254) with methanesulfonyl chloride.[1] This document provides a detailed experimental protocol for the synthesis, purification, and characterization of hexyl methanesulfonate, intended for researchers in organic chemistry and drug development.

Reaction Principle

The synthesis of this compound involves the reaction of 1-hexanol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[2][3][4] The reaction is typically carried out in an aprotic solvent like dichloromethane.[2]

Quantitative Data Summary

The following table outlines the reactants and reagents required for the synthesis of this compound on a 50 mmol scale of 1-hexanol.

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equivalent | Volume/Mass |

| 1-Hexanol | C₆H₁₄O | 102.17 | 50 | 1.0 | ~6.16 mL (5.11 g) |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 56 | 1.12 | 4.33 mL (6.41 g) |

| Triethylamine | (C₂H₅)₃N | 101.19 | 80 | 1.6 | 11.08 mL (8.1 g) |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 60 mL |

| 1 M Hydrochloric Acid | HCl | 36.46 | - | - | As needed |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | As needed |

| Brine | NaCl | 58.44 | - | - | As needed |

| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | - | - | As needed |

Detailed Experimental Protocol

Materials:

-

1-Hexanol (C₆H₁₄O)

-

Methanesulfonyl chloride (CH₃SO₂Cl)[2]

-

Triethylamine (Et₃N)[2]

-

Dichloromethane (DCM, CH₂Cl₂)[2]

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Petroleum ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexanol (50 mmol, 1 eq.) and triethylamine (11.08 mL, 80 mmol, 1.6 eq.) in 60 mL of dichloromethane.[2]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.[2]

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (4.33 mL, 56 mmol, 1.12 eq.) dropwise to the stirred solution via a syringe or dropping funnel.[2] Maintain the temperature at 0 °C during the addition.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.[2]

-

Warming and Overnight Stirring: Remove the ice bath and allow the reaction to warm to room temperature. Continue to stir the mixture overnight.[2]

-

Work-up - Acid Wash: Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with 1 M hydrochloric acid solution.[2]

-

Work-up - Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution.[2]

-

Work-up - Brine Wash: Wash the organic layer with brine.[2]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[2]

-

Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

-

Purification: Purify the crude this compound by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent.[2]

-

Characterization: Collect the fractions containing the pure product and concentrate them to yield this compound as a liquid. Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, GC-MS, IR).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 2. This compound | 16156-50-6 [chemicalbook.com]

- 3. CN102791680B - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 4. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

Application Notes and Protocols for the O-Alkylation of Phenols Using Hexyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a cornerstone of organic synthesis, pivotal in the preparation of aryl ethers, which are significant structural motifs in pharmaceuticals, agrochemicals, and materials science. The Williamson ether synthesis is a classic and versatile method for achieving this transformation. This reaction involves the deprotonation of a phenol (B47542) to its corresponding, more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an electrophile. While alkyl halides are traditionally used as electrophiles, alkyl sulfonates, such as methanesulfonates (mesylates), are excellent alternatives due to their high reactivity and the stability of the mesylate leaving group.